molecular formula C18H12N4O3S3 B2922228 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide CAS No. 476641-06-2

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide

Cat. No. B2922228
CAS RN: 476641-06-2
M. Wt: 428.5
InChI Key: WWRSEKRPCDTFIH-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological activity can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

The compound contains a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The presence of the nitro group and carboxamide group could further influence the molecule’s properties and interactions with biological targets.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on benzothiazole derivatives highlights their potent antitumor properties. For instance, certain benzothiazole compounds have been designed to exhibit selective cytotoxicity against tumorigenic cell lines, demonstrating significant in vivo inhibitory effects on tumor growth without detailing the specific compound mentioned (Yoshida et al., 2005).

Anticancer Evaluation and Docking Study

Another study focused on synthesizing Schiff’s bases containing thiadiazole scaffold and benzamide groups. These compounds showed promising anticancer activity against various human cancer cell lines. Molecular docking studies predicted the action mechanism, highlighting the therapeutic potential of such chemical structures in anticancer treatments (Tiwari et al., 2017).

Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activity against helminths, protozoa, enteric bacteria, and viruses. Studies have shown that modifications in the benzene ring of these compounds can significantly impact their antiparasitic activity, indicating the importance of structural variations in enhancing therapeutic efficacy (Esposito et al., 2005).

Future Directions

Thiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their biological activities and potential applications .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S3/c1-8-19-15-13(26-8)5-3-11-16(15)28-18(20-11)21-17(23)14-7-9-6-10(22(24)25)2-4-12(9)27-14/h2-7,9,12H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSEKRPCDTFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5C=C(C=CC5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitro-3a,7a-dihydro-1-benzothiophene-2-carboxamide

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